molecular formula C7H12N2O5 B1277339 H-ASP-beta-ALA-OH

H-ASP-beta-ALA-OH

Cat. No.: B1277339
M. Wt: 204.18 g/mol
InChI Key: QEBITXUQTVPCSL-BYPYZUCNSA-N
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Description

This compound has a molecular formula of C7H12N2O5 and a molecular weight of 204.18 g/mol . It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

H-ASP-beta-ALA-OH can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The fluorenylmethyloxycarbonyl (Fmoc) strategy is commonly used, where the Fmoc group protects the amino group of the amino acids . The synthesis involves deprotection, coupling, and washing steps to ensure the purity of the final product.

In solution-phase synthesis, the amino acids are coupled in solution using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions typically involve anhydrous solvents like dimethylformamide (DMF) and dichloromethane (DCM) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers. These machines can perform multiple coupling and deprotection cycles efficiently, ensuring high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptides .

Chemical Reactions Analysis

Types of Reactions

H-ASP-beta-ALA-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxo derivatives, while reduction can yield amino alcohols .

Scientific Research Applications

H-ASP-beta-ALA-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-ASP-beta-ALA-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor for various enzymes, influencing their activity and modulating biochemical pathways. For example, it can interact with serine proteases, which are enzymes that cleave peptide bonds in proteins . The interaction with these enzymes can lead to the inhibition or activation of specific biochemical processes, depending on the context .

Comparison with Similar Compounds

H-ASP-beta-ALA-OH can be compared with other similar dipeptides, such as:

    H-Asp-Ala-OH: Another dipeptide composed of aspartic acid and alanine. It has similar properties but differs in the position of the alanine residue.

    H-Gly-Asp-OH: A dipeptide composed of glycine and aspartic acid. It has different biochemical properties and applications compared to this compound.

    H-Ala-Asp-OH: A dipeptide with alanine and aspartic acid in reverse order. .

This compound is unique due to the presence of beta-alanine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and industrial uses .

Properties

Molecular Formula

C7H12N2O5

Molecular Weight

204.18 g/mol

IUPAC Name

(3S)-3-amino-4-(2-carboxyethylamino)-4-oxobutanoic acid

InChI

InChI=1S/C7H12N2O5/c8-4(3-6(12)13)7(14)9-2-1-5(10)11/h4H,1-3,8H2,(H,9,14)(H,10,11)(H,12,13)/t4-/m0/s1

InChI Key

QEBITXUQTVPCSL-BYPYZUCNSA-N

Isomeric SMILES

C(CNC(=O)[C@H](CC(=O)O)N)C(=O)O

Canonical SMILES

C(CNC(=O)C(CC(=O)O)N)C(=O)O

sequence

DX

Origin of Product

United States

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